2-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide
Description
This compound belongs to the class of N-substituted benzamides featuring a trichloroethyl backbone modified with a carbamothioylamino group and a 3-hydroxyphenyl substituent. The nitro group at the ortho position of the benzamide ring introduces electronic effects that may influence binding interactions with biological targets.
Properties
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N4O4S/c17-16(18,19)14(22-15(28)20-9-4-3-5-10(24)8-9)21-13(25)11-6-1-2-7-12(11)23(26)27/h1-8,14,24H,(H,21,25)(H2,20,22,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGKDAYIRRZBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, including the introduction of the nitro group, the formation of the trichloroethyl group, and the attachment of the hydroxyphenyl carbamothioyl group. Common reagents used in these reactions include nitrobenzene, trichloroacetyl chloride, and 3-hydroxyphenyl isothiocyanate. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
2-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trichloroethyl group can interact with various enzymes and proteins. The hydroxyphenyl carbamothioyl group may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Physicochemical and Drug-Likeness Properties
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
- The thiadiazole analog exhibits superior DHFR inhibition due to its heterocyclic core and optimized hydrogen bonding .
- The target compound’s nitro and hydroxyl groups may mimic folate analogs, but experimental validation is needed.
- Kinase inhibitors () prioritize bulky substituents (e.g., diphenylacetamide), diverging from DHFR-targeted designs .
Biological Activity
2-Nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, examining its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a nitro group, trichloroethyl moiety, and a hydroxyphenyl carbamothioyl group suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Mechanistic studies indicate that it could induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Activity : Some research highlights its potential as an antimicrobial agent against specific bacterial strains. The compound's ability to disrupt bacterial cell membranes may underlie its effectiveness.
- Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can trigger oxidative stress in target cells leading to apoptosis.
Research Findings
A summary of key findings from various studies is presented in the table below:
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Breast Cancer Model : In vitro studies demonstrated significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
"The results indicate that 2-nitro-N-(trichloroethyl)benzamide can effectively reduce tumor growth by inducing apoptotic pathways."
-
Bacterial Infection Model : In vivo experiments showed that administration of the compound led to a decrease in bacterial load in infected mice models.
"The compound's ability to reduce infection rates suggests a promising avenue for developing new antimicrobial therapies."
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound, and how can purity be ensured?
Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of 3-hydroxyphenyl isothiocyanate with 2,2,2-trichloroethylamine to form the thiourea intermediate. Subsequent coupling with 2-nitrobenzoyl chloride under Schotten-Baumann conditions yields the target compound . Key steps include:
- Reaction Optimization : Temperature control (0–5°C for acylation) and anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .
- Purification : Recrystallization from methanol:water (4:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Characterization : Confirm via (amide proton at δ 8.2–8.5 ppm) and IR (C=O stretch ~1680 cm, nitro group ~1520 cm) .
Basic: Which spectroscopic and analytical techniques are critical for structural validation?
Answer:
A combination of techniques is required:
- NMR Spectroscopy : and NMR to identify aromatic protons, amide linkages, and trichloroethyl groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns from chlorine atoms .
- X-ray Crystallography : For unambiguous confirmation, use SHELX software for structure refinement (e.g., hydrogen bonding networks like C–H···O/N interactions) .
Advanced: How can computational chemistry (DFT, docking) elucidate electronic properties and bioactivity?
Answer:
- DFT Calculations : At B3LYP/6-311G(d,p), compute HOMO-LUMO gaps to predict reactivity. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-deficient nature) .
- Molecular Docking : Use AutoDock Vina to predict binding to biological targets (e.g., enzymes). Set grid boxes around active sites (30 Å), and validate with RMSD <2.0 Å .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from carbamothioyl to nitro groups) influencing stability .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from assay conditions or impurities:
- Purity Verification : Re-analyze batches via HPLC (C18 column, 70:30 acetonitrile:water) to rule out degradation products .
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C).
- Structural Analog Comparison : Test derivatives (e.g., 3-chlorophenyl vs. 3-hydroxyphenyl substituents) to isolate substituent effects .
Advanced: What experimental designs are effective for studying its mechanism of action?
Answer:
- In Vitro Assays : Measure enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates. Include positive controls (e.g., ketoconazole) .
- Cellular Uptake Studies : Use fluorescent analogs or -labeled compound to track intracellular accumulation .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability and key residues (e.g., hydrophobic pockets accommodating trichloroethyl groups) .
Advanced: How can crystallization conditions be optimized for X-ray studies?
Answer:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO:ethanol) to enhance crystal growth .
- Temperature Gradients : Slow cooling (0.1°C/min) from 40°C to 4°C promotes ordered packing .
- Hydrogen Bond Analysis : SHELXL refinement identifies stabilizing interactions (e.g., N–H···O=C) critical for lattice formation .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24 hours .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition (>200°C indicates robustness for storage) .
- Light Exposure Tests : UV-Vis spectroscopy (λ = 300–400 nm) detects nitro group photodegradation .
Advanced: How do structural modifications impact physicochemical properties?
Answer:
- LogP Calculation : Replace 3-hydroxyphenyl with hydrophobic groups (e.g., 3-chlorophenyl) increases LogP (via ChemAxon software) .
- Solubility Enhancement : Introduce sulfonate groups via electrophilic substitution, balancing polarity and bioavailability .
- Bioisosteric Replacement : Swap nitro with cyano groups to retain electron-withdrawing effects while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
